REACTION_CXSMILES
|
N.[CH3:2][N:3]1[CH:8]2[CH2:9][CH2:10][CH:4]1[CH2:5][CH:6]([N:11]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[N:12]1)[CH2:7]2>CO.[Ni]>[CH3:2][N:3]1[CH:8]2[CH2:9][CH2:10][CH:4]1[CH2:5][CH:6]([N:11]1[CH:15]=[C:14]([NH2:16])[CH:13]=[N:12]1)[CH2:7]2
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid was purified by trituration in acetonitrile (25 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C2CC(CC1CC2)N2N=CC(=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |